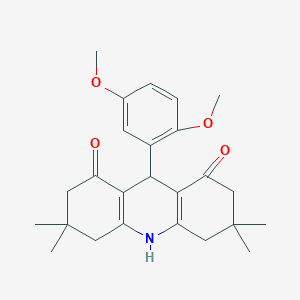
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMPEA-Q or Q, is a chemical compound that has been extensively studied for its potential therapeutic properties. Q belongs to the class of acridinedione compounds and has been shown to have a wide range of biological effects.
作用機序
The exact mechanism of action of Q is not fully understood. However, it is believed that Q exerts its biological effects through a variety of mechanisms. Q has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Q has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Q has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases. Q has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Q has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
実験室実験の利点と制限
One of the advantages of Q is that it is relatively easy to synthesize and is readily available. Q is also relatively stable and can be stored for long periods of time. However, one of the limitations of Q is that it can be toxic at high concentrations and may require careful handling. In addition, Q can be difficult to solubilize in aqueous solutions, which may limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on Q. One area of interest is the development of new synthesis methods that can produce Q more efficiently and with higher yields. Another area of interest is the development of new formulations of Q that can improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of Q and its potential therapeutic applications. Finally, Q may also have potential as a lead compound for the development of new drugs with improved pharmacological properties.
合成法
Q can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethoxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Q. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
科学的研究の応用
Q has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Q has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In addition, Q has been shown to have anti-viral properties and has been studied as a potential treatment for viral infections.
特性
製品名 |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
分子式 |
C25H31NO4 |
分子量 |
409.5 g/mol |
IUPAC名 |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-9-14(29-5)7-8-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChIキー |
YYZIBNPJXUNTRJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)